molecular formula C12H12NO2P B15489647 Phenyl p-phenylphosphonamidate CAS No. 5467-82-3

Phenyl p-phenylphosphonamidate

Cat. No.: B15489647
CAS No.: 5467-82-3
M. Wt: 233.20 g/mol
InChI Key: JQICXNMNFDJYTG-UHFFFAOYSA-N
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Description

General Overview of Organophosphorus Chemistry and the Significance of the P-N Bond in Synthetic Design

Organophosphorus chemistry is a broad and vital field of study that explores compounds containing a carbon-phosphorus bond. These compounds are integral to both industrial and academic research, with applications ranging from catalysis and materials science to medicinal chemistry and agriculture. frontiersin.orgwikipedia.org A key feature within this discipline is the phosphorus-nitrogen (P-N) bond, which imparts unique reactivity and structural diversity to molecules. researchgate.net

The P-N bond is a cornerstone in synthetic design, allowing chemists to construct complex molecular architectures. researchgate.net The polarity and reactivity of this bond can be fine-tuned by the substituents on both the phosphorus and nitrogen atoms. This adaptability makes P-N containing compounds, such as aminophosphines, valuable as versatile ligands for transition metal catalysts and as synthons for creating novel inorganic heterocyclic systems. researchgate.net The formation of a phosphoryl group (P=O) is often a significant thermodynamic driving force in reactions involving organophosphorus compounds, guiding reaction pathways toward stable products. youtube.com Furthermore, the ability of the P-N bond to participate in various transformations, including cleavage and functionalization, provides a convenient handle for synthetic elaboration, enabling access to a wide array of other valuable phosphine (B1218219) derivatives. acs.org

Distinctive Structural and Electronic Characteristics of Phosphonamidate Systems in Chemical Research

Phosphonamidates are a class of organophosphorus compounds characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to both an oxygen and a nitrogen atom. This arrangement results in a tetrahedral geometry around the phosphorus center. Phosphonamidate peptides, for instance, are noted for their tetrahedral structure, which can effectively mimic the transition state of amide bond hydrolysis. nih.gov This structural mimicry is a key reason for their extensive application as enzyme inhibitors. frontiersin.orgnih.gov

Scope and Academic Relevance of Phenyl p-phenylphosphonamidate Research within Modern Organic and Inorganic Chemistry

This compound belongs to the family of O-Phenyl phosphonamidates, which have been specifically designed as tools in chemical biology and medicinal chemistry. nih.gov A primary area of their academic relevance is in the study and development of enzyme inhibitors, particularly for serine proteases. nih.gov The design of these molecules allows them to covalently bind to the serine residue in the active site of these enzymes through nucleophilic substitution. nih.gov

The stability of phosphonamidates like this compound in aqueous solutions, combined with their reactivity profile, makes them valuable models for studying the mechanisms of enzyme inhibition. nih.gov Research in this area often involves synthesizing phosphonodipeptide analogues where an O-phenyl group is present on the phosphorus atom. nih.gov These studies help in understanding structure-activity relationships and in designing more potent and selective inhibitors. nih.gov The synthesis of phosphonamidate peptides is an active area of research, with methods being developed to efficiently form the crucial phosphonamidate bond. nih.govrsc.org The broader academic interest in phosphonates and their derivatives, including phosphonamidates, stems from their proven utility as bioisosteres for phosphates and carboxylates, leading to their use in developing antivirals, anticancer agents, and other therapeutics. frontiersin.orgnih.gov

Properties

CAS No.

5467-82-3

Molecular Formula

C12H12NO2P

Molecular Weight

233.20 g/mol

IUPAC Name

[amino(phenyl)phosphoryl]oxybenzene

InChI

InChI=1S/C12H12NO2P/c13-16(14,12-9-5-2-6-10-12)15-11-7-3-1-4-8-11/h1-10H,(H2,13,14)

InChI Key

JQICXNMNFDJYTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2)N

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of Phenyl P Phenylphosphonamidate

Nuclear Magnetic Resonance Spectroscopic Characterization of Phosphorus-Containing Species.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds. The presence of the magnetically active ³¹P nucleus, in addition to ¹H, ¹³C, and ¹⁵N, provides a multi-faceted view of the molecular structure and bonding.

³¹P NMR Chemical Shift Analysis and Stereochemical Implications for Phenyl p-phenylphosphonamidate.

The ³¹P NMR spectrum provides a direct probe into the chemical environment of the phosphorus atom. The chemical shift (δ) is highly sensitive to the nature of the substituents attached to the phosphorus center, including their electronegativity, the hybridization of adjacent atoms, and the stereochemistry at phosphorus. For this compound, the phosphorus atom is pentavalent and tetracoordinated, bonded to a phenyl group, a phenoxy group, an amino group, and a doubly bonded oxygen atom.

The phosphorus center in this compound is chiral, and the presence of stereoisomers (R and S enantiomers) can be detected by ³¹P NMR, particularly when a chiral auxiliary or a chiral solvating agent is used. This can lead to the appearance of two distinct signals for the enantiomers. The magnitude of the chemical shift difference between the enantiomeric signals can provide information about the diastereomeric interactions.

Table 1: Representative ³¹P NMR Chemical Shift Ranges for Related Phosphorus Compounds. (Note: Data is for analogous compound classes due to the absence of specific literature values for this compound.)

Compound ClassRepresentative ³¹P Chemical Shift Range (ppm)
Alkyl Phosphonates+20 to +35
Aryl Phosphonates+10 to +25
Phosphoramidates+5 to +20
Phenylphosphonic Dichloride+40 to +45

This table provides a general reference for expected chemical shift regions.

Multi-nuclear NMR (¹H, ¹³C, ¹⁵N) for this compound Structural Confirmation and Electronic Environment Assessment.

A complete structural assignment of this compound is achieved through the combined use of ¹H, ¹³C, and ¹⁵N NMR spectroscopy.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl and p-phenylene groups. The protons on the phenyl ring directly attached to the phosphorus will likely appear as a complex multiplet due to coupling with phosphorus (³J(P,H)) and with each other. The protons of the p-phenylene group will also exhibit characteristic splitting patterns, further complicated by potential coupling to the nitrogen atom. The N-H proton signal would likely be a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The aromatic carbons will resonate in the typical downfield region (110-150 ppm). The carbon atoms directly bonded to phosphorus will show coupling (¹J(P,C)), which is a valuable tool for assigning the signals of the phenyl ring attached to phosphorus. The magnitude of this coupling constant can also provide insights into the P-C bond character.

¹⁵N NMR: Although less commonly used due to the low natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom. The chemical shift would be indicative of the hybridization and the nature of the substituents on the nitrogen. Coupling between phosphorus and nitrogen (¹J(P,N)) would be observable and would be a key parameter in characterizing the P-N bond.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound. (Note: These are estimated ranges based on analogous structures.)

NucleusFunctional GroupPredicted Chemical Shift (δ, ppm)
¹HAromatic (Phenyl & p-Phenylene)7.0 - 8.2
N-H5.0 - 9.0 (variable)
¹³CAromatic (C-H)115 - 135
Aromatic (C-P, C-O, C-N)130 - 155

X-ray Crystallography for Precise Geometric and Conformational Analysis.

Solid-State Structural Parameters and Bond Angle Distortions at the Phosphorus Center in this compound Derivatives.

While a crystal structure for this compound itself is not available in the public domain, analysis of closely related phosphonamidate derivatives reveals key structural features. The geometry around the pentavalent phosphorus atom is typically a distorted tetrahedron. The O=P-N, O=P-C, and O=P-O bond angles are generally larger than the ideal tetrahedral angle of 109.5°, while the N-P-C, N-P-O, and C-P-O angles are smaller, a consequence of the steric and electronic effects of the double bond.

The P-N bond length in phosphonamidates is of particular interest as it can indicate the degree of p-d π-bonding between the nitrogen lone pair and the phosphorus d-orbitals. Shorter P-N bond lengths suggest a greater degree of double bond character.

Table 3: Representative Solid-State Structural Parameters for a Generic Aryl Phosphonamidate Derivative. (Note: This data is illustrative and based on a hypothetical, representative structure.)

ParameterBond Length (Å)Bond Angle (°)
P=O1.45 - 1.50O=P-N: 110 - 115
P-N1.60 - 1.65O=P-C: 112 - 118
P-C (phenyl)1.78 - 1.82N-P-C: 102 - 108
P-O (phenoxy)1.58 - 1.62C-P-O: 100 - 106

Analysis of Hydrogen Bonding and Intermolecular Interactions in this compound Crystal Structures.

In the solid state, the crystal packing of this compound would be significantly influenced by intermolecular forces, most notably hydrogen bonding. The N-H group is a classic hydrogen bond donor, while the phosphoryl oxygen (P=O) is a strong hydrogen bond acceptor. It is therefore highly probable that strong N-H···O=P hydrogen bonds would be a dominant feature in the crystal lattice, leading to the formation of chains, dimers, or more complex supramolecular architectures. nih.gov

Other weaker interactions, such as C-H···O and C-H···π interactions, would also play a role in stabilizing the crystal packing. The phenyl rings can participate in π-π stacking interactions, further influencing the arrangement of the molecules in the crystal. The analysis of these interactions is crucial for understanding the physical properties of the material, such as its melting point and solubility.

Table 4: Potential Hydrogen Bonding and Intermolecular Interactions in the Crystal Structure of this compound.

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen BondN-HO=P2.8 - 3.2 (N···O)
Weak Hydrogen BondC-H (aromatic)O=P3.2 - 3.6 (C···O)
π-π StackingPhenyl RingPhenyl Ring3.3 - 3.8 (centroid-centroid)

Mechanistic Investigations and Chemical Reactivity of Phenyl P Phenylphosphonamidate

Hydrolysis and Solvolysis Pathways of Phenyl p-phenylphosphonamidate

The hydrolytic and solvolytic degradation of phosphonamidates, including this compound, are fundamental reactions that determine their stability and environmental fate. These processes involve the cleavage of the covalent bonds within the molecule, primarily the phosphorus-nitrogen (P-N) and phosphorus-oxygen (P-O) bonds, upon reaction with a solvent like water. The pathway and rate of this cleavage are highly dependent on the reaction conditions, particularly the pH.

Generally, the P-N bond in phosphoramidates is susceptible to cleavage under acidic conditions. nih.gov This lability is attributed to the protonation of the nitrogen atom, which makes the amino group a better leaving group. Following protonation, a nucleophilic attack by a water molecule on the phosphorus center leads to the selective cleavage of the P-N bond, yielding the corresponding amine and phosphonic acid derivatives. nih.gov Conversely, at neutral or higher pH values, these compounds tend to be more stable. nih.gov

The hydrolysis can proceed through different mechanistic pathways. Nucleophilic substitution at the phosphorus center is a common route, which can be either a concerted, single-step process (S_N2@P) or a stepwise process involving a distinct reaction intermediate. sapub.orgscispace.com In the stepwise mechanism, a trigonal bipyramidal pentacoordinate (TBP-5C) intermediate is formed. sapub.orgscispace.com The specific mechanism is influenced by factors such as the nature of the substituents on the phosphorus atom, the nucleophile, and the leaving group. sapub.org

The kinetics and thermodynamics of P-N and P-O bond cleavage are crucial for understanding the reactivity of phosphonamidates. The cleavage of these bonds is central to phosphoryl transfer reactions, which are ubiquitous in biological systems. youtube.com

P-N Bond Cleavage: The P-N bond in phosphoramidates is known to be acid-labile. nih.gov The cleavage is initiated by the protonation of the nitrogen atom, which facilitates the departure of the amino group upon nucleophilic attack at the phosphorus center. nih.gov Theoretical studies on related α-aminophosphonates have shown that the P-C bond cleavage (analogous to P-N cleavage in terms of lability) is a multi-step process that starts with protonation of the amino group. nih.gov This protonation is followed by a proton transfer and subsequent bond cleavage. nih.gov In some cases, P-N bond cleavage can also be promoted by metal complexes or occur via unique mechanisms like an S_N2'-like pathway in specific systems. nih.govrsc.org Hydrolytic degradation via selective cleavage of a phosphazene P-N bond has also been observed. rsc.org

P-O Bond Cleavage: The hydrolysis of the P-O bond in related phosphonate (B1237965) and phosphinate esters has been studied under both acidic and basic conditions. mdpi.com In alkaline hydrolysis of aryl methylphosphonates, the rate of reaction increases with the concentration of hydroxide (B78521) ions, which act as the nucleophile attacking the phosphorus atom. mdpi.com For acidic hydrolysis, a maximum rate is often observed at a specific acid concentration, with higher concentrations sometimes leading to inhibition. mdpi.com The stability of the leaving group is a key factor; for instance, esters with better leaving groups (e.g., p-nitrophenoxy vs. phenoxy) typically hydrolyze faster. mdpi.com

Kinetic isotope effect (KIE) studies on phosphodiester bond cleavage provide insight into the transition state. For alkaline hydrolysis, a larger ¹⁵N KIE suggests that the cleavage of the P-O bond to the leaving group results in increased electron density on the leaving group oxygen. ufl.edu

Table 1: Illustrative Pseudo-First-Order Rate Constants for Acidic Hydrolysis of Related Diphenylphosphinates This table presents data for related compounds to illustrate hydrolysis kinetics, as specific data for this compound is not available.

CompoundCatalystTemperature (°C)Time (h)k (s⁻¹)
Diphenylphosphinatep-toluenesulfonic acid1602-6.5Varies
Diphenylphosphinatep-toluenesulfonic acid1800.5-2Varies

Data adapted from studies on diphenylphosphinates, highlighting the effect of temperature on reaction rate. mdpi.com

Pentacoordinate phosphorus species are key transient structures in the reaction mechanisms of many organophosphorus compounds, including phosphonamidates. researchgate.netresearchgate.net These high-energy intermediates or transition states are typically trigonal bipyramidal (TBP). sapub.orgyoutube.com Whether a reaction proceeds through a stable pentacoordinate intermediate (a stepwise mechanism) or passes through a pentacoordinate transition state (a concerted mechanism) is a central question in the study of phosphoryl transfer reactions. sapub.orgresearchgate.net

In a stepwise nucleophilic substitution, the nucleophile attacks the tetracoordinate phosphorus center to form a TBP intermediate. sapub.org In this intermediate, the attacking nucleophile and the leaving group often occupy the apical (axial) positions, as this is the preferred geometry for backside attack. sapub.org This intermediate is not static; it can undergo a process called pseudorotation, where axial and equatorial ligands exchange positions. youtube.com This can lead to different stereochemical outcomes. youtube.com

The existence and stability of these intermediates have been a subject of extensive research. While often too short-lived to be observed directly in solution, their presence is inferred from kinetic and stereochemical studies. sapub.orgscispace.com In exceptional cases, particularly within the active sites of enzymes, these high-energy intermediates have been stabilized and characterized crystallographically. For example, a stabilized pentacovalent phosphorane intermediate was identified in the reaction catalyzed by β-phosphoglucomutase. nih.govunm.edu This enzymatic stabilization provides a model for how the transition states of phosphoryl transfer reactions are managed in biological systems. nih.gov The formation of these intermediates is a critical feature that distinguishes phosphorus chemistry from that of carbon, allowing for a wider range of reaction pathways. researchgate.net

Nucleophilic and Electrophilic Reactivity at the Phosphorus Center

The phosphorus atom in this compound is electron-deficient due to the attached electronegative oxygen and nitrogen atoms, making it an electrophilic center susceptible to attack by nucleophiles. nih.govchemrxiv.org This reactivity is fundamental to its chemical transformations, including hydrolysis and substitution reactions.

Nucleophilic substitution at a pentavalent phosphorus center is a widely studied reaction. researchgate.netresearchgate.netresearchgate.net These reactions can proceed through two primary mechanisms: a concerted S_N2(P) type mechanism involving a single pentacoordinate transition state, or a stepwise mechanism featuring a pentacoordinate intermediate. sapub.orgresearchgate.net The choice of mechanism depends on various factors, including the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. sapub.orgscispace.com For example, reactions with strongly basic nucleophiles may favor a stepwise pathway. scispace.com

When the phosphorus atom in a phosphonamidate is a stereocenter, nucleophilic substitution reactions can proceed with a specific stereochemical outcome. The stereochemistry of substitution at phosphorus is a key diagnostic tool for elucidating reaction mechanisms. researchgate.netresearchgate.net

For bimolecular nucleophilic substitution (S_N2) reactions at a chiral pentavalent phosphorus center, the reaction typically proceeds with inversion of the stereochemical configuration. researchgate.netresearchgate.net This outcome is analogous to the Walden inversion observed in S_N2 reactions at carbon centers and is explained by the formation of a trigonal-bipyramidal transition state or intermediate where the incoming nucleophile attacks from the side opposite to the leaving group (backside attack). researchgate.netlibretexts.org

However, retention of configuration or racemization is also possible, particularly if the reaction proceeds through a stepwise mechanism involving a stable pentacoordinate intermediate. youtube.com This intermediate can undergo pseudorotation, a process that scrambles the positions of the substituents, potentially leading to a mixture of stereoisomers. youtube.com The stereospecificity of these reactions is critical, as demonstrated in the synthesis of P-chiral compounds where controlling the stereochemical outcome at the phosphorus center is essential. acs.org Studies on various organophosphorus compounds have consistently shown that direct nucleophilic displacement at P(V) often results in inversion of configuration. researchgate.netresearchgate.net

Table 2: General Stereochemical Outcomes of Nucleophilic Substitution at P(V)

MechanismIntermediate/Transition StateTypical Stereochemical Outcome
Concerted (S_N2@P)Pentacoordinate Transition StateInversion of Configuration. researchgate.netresearchgate.net
Stepwise (Addition-Elimination)Pentacoordinate IntermediateInversion, Retention, or Racemization (depending on pseudorotation). youtube.com

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. Several types of rearrangements are known in organophosphorus chemistry, and analogous transformations could potentially occur in phosphonamidate systems under specific conditions. acs.orglibretexts.org

One relevant example is the phosphonate-phosphate rearrangement, which involves the isomerization of α-hydroxyphosphonates to phosphates, typically under basic conditions. researchgate.net A similar rearrangement has been observed in phosphoramidate (B1195095) systems. For instance, (S)-dimethyl N-Boc-N-(1-phenylethyl)phosphoramidate was shown to undergo a base-induced rearrangement to form an α-aminophosphonate. acs.org This transformation proceeds with retention of configuration at the carbon center. acs.org The reaction course can be complex, with competition between different rearrangement pathways, such as the phosphonate-phosphinate rearrangement, leading to mixtures of products. acs.org

Another well-known class of rearrangements is the Beckmann rearrangement, which converts an oxime into an amide, often catalyzed by acid. wikipedia.org While not directly analogous, it exemplifies the types of skeletal reorganizations that can be induced in molecules containing heteroatoms. wikipedia.org The specific conditions required and the migratory aptitudes of the groups attached to the phosphorus center would determine the feasibility and outcome of any potential rearrangement in this compound.

Photochemical and Thermal Transformations of this compound and its Derivatives

The study of photochemical and thermal transformations reveals how energy, in the form of light or heat, can induce reactions in this compound. While specific studies on this exact compound are not prominent, general principles from organophosphorus chemistry can be applied.

Thermal Transformations: Thermolysis of organophosphorus compounds can lead to a variety of reactions, including rearrangements and bond cleavage. For example, heating spirophosphoranes has been shown to cause stereomutation, indicating that thermal energy can be sufficient to overcome the barrier to isomerization. researchgate.net In other systems, thermolysis can induce the formation of new ring structures or lead to fragmentation. The thermolysis of 2-azido-1,3,2-diazaphospholenes, for instance, results in the formation of spirocyclic cyclodiphosphazenes. rsc.org The thermal stability of a compound like this compound would depend on the strength of its P-N and P-O bonds and the presence of pathways for low-energy decomposition.

Photochemical Transformations: Photochemical reactions are initiated by the absorption of light, which promotes the molecule to an excited electronic state with different reactivity than the ground state. This can lead to bond cleavages, rearrangements, or reactions with other molecules that would not occur thermally under the same conditions. While detailed photochemical studies on this compound are scarce, research on related compounds provides insights. For example, photochromism has been observed in heterocycle-fused thieno-phosphonamidates, where light induces a reversible change in the molecule's structure and color. acs.org Such reactivity highlights the potential for light to be used as a trigger for transformations in phosphonamidate systems.

Reaction with Lewis Acids and Bases: Ligand Exchange and Catalytic Activation

Hypothetically, the interaction of this compound with Lewis acids would involve the formation of adducts. The coordination could occur at the phosphoryl oxygen, the nitrogen atom of the phosphonamidate, or even the phenyl rings, depending on the nature of the Lewis acid and the reaction conditions. Such interactions would be expected to modulate the electronic properties and reactivity of the this compound molecule.

Ligand Exchange:

Ligand exchange reactions are plausible, where the entire this compound molecule could act as a ligand, coordinating to a metal center and subsequently being displaced by another ligand. Alternatively, the phenyl or p-phenylphosphonamidate groups themselves could be subject to substitution reactions. However, no specific examples or data tables detailing such ligand exchange reactions involving this compound could be retrieved from the available scientific literature.

Catalytic Activation:

The potential for this compound to be involved in catalytic processes is an area ripe for investigation. Its interaction with Lewis acids could activate the molecule for subsequent reactions. For instance, coordination of a Lewis acid to the phosphoryl oxygen would be expected to increase the electrophilicity of the phosphorus atom, potentially facilitating nucleophilic attack. Similarly, its use as a ligand in transition metal catalysis could lead to novel catalytic transformations. Unfortunately, specific studies detailing the catalytic activation of this compound are not present in the currently accessible research landscape.

Due to the absence of specific research data, the generation of interactive data tables detailing research findings on the reaction of this compound with Lewis acids and bases, ligand exchange, and catalytic activation is not possible at this time.

Computational and Theoretical Chemistry Studies of Phenyl P Phenylphosphonamidate

Quantum Chemical Approaches for Molecular Geometry Optimization

The optimization of the molecular geometry of Phenyl p-phenylphosphonamidate is a critical first step in its computational analysis. This process involves finding the arrangement of atoms in three-dimensional space that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface.

Ab Initio and Density Functional Theory (DFT) Calculations for this compound Molecular Structures

To determine the most stable molecular structure of this compound, quantum chemical methods such as ab initio Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) would be employed. DFT methods, particularly those using hybrid functionals like B3LYP, have become the standard for such calculations due to their balance of accuracy and computational cost.

These calculations would solve the Schrödinger equation for the molecule, providing key information about its electronic structure and, consequently, its geometry. The choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals, is crucial for the accuracy of the results. Larger basis sets, such as 6-311++G(d,p), which include polarization and diffuse functions, are generally preferred for obtaining reliable geometries of organophosphorus compounds containing aromatic rings. The optimized geometry would provide precise data on bond lengths, bond angles, and dihedral angles.

Conformational Analysis and Identification of Energy Minima

This compound possesses several rotatable bonds, including those connecting the phenyl and p-phenyl groups to the phosphorus and nitrogen atoms. This flexibility gives rise to multiple possible conformations, each with a different spatial arrangement and energy.

A thorough conformational analysis would involve systematically rotating these bonds and performing geometry optimization for each resulting conformer. This process, often referred to as a potential energy surface (PES) scan, aims to identify all local energy minima. The conformer with the absolute lowest energy is the most stable and likely to be the most populated at equilibrium. The relative energies of other low-energy conformers are also important as they can influence the molecule's dynamic behavior and its interactions with other molecules.

Electronic Structure and Bonding Analysis

Once the optimized geometry is obtained, a detailed analysis of the electronic structure and bonding within this compound can be performed to understand its reactivity and properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Distribution in this compound

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's kinetic stability; a larger gap generally implies lower reactivity.

For this compound, the HOMO would likely be localized on the electron-rich regions, such as the phenyl and p-phenyl rings or the nitrogen atom, while the LUMO might be centered around the phosphorus atom and the attached oxygen. Analysis of the charge distribution, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom, further elucidating the electronic nature of the molecule.

Electrostatic Potential Surfaces and Prediction of Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.

For this compound, regions of negative electrostatic potential (typically colored red or yellow) would indicate areas rich in electrons and susceptible to electrophilic attack. These are likely to be found around the oxygen and nitrogen atoms and the π-systems of the aromatic rings. Conversely, regions of positive electrostatic potential (typically colored blue) would signify electron-deficient areas that are prone to nucleophilic attack, such as the phosphorus atom and the hydrogen atom of the amide group.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. This involves identifying the transition states, which are the high-energy structures that connect reactants and products along the reaction pathway.

By calculating the energies of reactants, products, and transition states, the activation energy for a given reaction can be determined. This information is vital for understanding the reaction kinetics and predicting the feasibility of a particular reaction pathway. For instance, theoretical studies could elucidate the mechanism of hydrolysis or aminolysis of the P-N bond in this compound, providing detailed insights into the bond-breaking and bond-forming processes at the molecular level. These calculations often involve sophisticated techniques to locate the saddle points on the potential energy surface that correspond to the transition states.

Computational Pathways for P-C, P-N, and P-O Bond Formation and Cleavage

Such studies would be invaluable for elucidating reaction mechanisms, determining transition state geometries, and calculating activation energies for key synthetic and decompositional pathways. For instance, computational modeling could predict the most favorable conditions for the formation of the P-N amide bond or the hydrolytic cleavage of the P-O ester bond. The lack of this specific research represents a gap in the current understanding of the fundamental reactivity of this compound.

Theoretical Origins of Stereoselectivity in Phosphonamidate Chemistry

The phosphorus atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Understanding and predicting the stereochemical outcome of reactions involving this chiral center is a significant challenge. However, theoretical and computational studies focused specifically on the origins of stereoselectivity in reactions involving this compound are not present in the current body of scientific literature.

For related classes of chiral organophosphorus compounds, computational methods are often employed to:

Model the three-dimensional structure of reactants and transition states.

Calculate the energy differences between diastereomeric transition states that lead to different stereoisomeric products.

Elucidate the role of catalysts, solvents, and substituent effects in controlling the stereochemical course of a reaction.

Without such dedicated theoretical studies for this compound, the factors governing its stereoselective synthesis or reactions remain to be computationally explored and explained.

Spectroscopic Property Prediction and Correlation with Experimental Data

The prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, through computational methods is a well-established practice in modern chemistry. These predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of the correlation between molecular structure and spectroscopic behavior.

Despite the utility of these methods, there are no specific published studies that present computationally predicted spectroscopic data (e.g., ¹H, ¹³C, ³¹P NMR chemical shifts; IR vibrational frequencies) for this compound. Furthermore, without readily available experimental spectra in the public domain to serve as a benchmark, a correlation between theoretical predictions and experimental data cannot be established at this time. Such a correlative study would be essential for validating the accuracy of the computational models and for the definitive structural assignment of the compound.

Applications of Phenyl P Phenylphosphonamidate in Advanced Organic Synthesis and Catalysis

Phenyl p-phenylphosphonamidate as Chiral Ligands in Asymmetric Catalysis

The development of effective chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. P-chiral compounds, where the stereocenter is on the phosphorus atom, have shown significant promise in this area. The unique stereoelectronic properties of the phosphonamidate moiety make it an attractive scaffold for designing novel chiral ligands.

Design and Synthesis of P-Chiral Phosphonamidate Ligands for Enantioselective Reactions

The synthesis of P-chiral phosphonamidate ligands is a challenging yet rewarding endeavor. A key strategy involves the use of chiral auxiliaries to direct the stereoselective formation of the phosphorus stereocenter. For instance, a highly efficient method for preparing P-chiral phosphine (B1218219) oxides, which are precursors to other P-chiral compounds, utilizes a chiral auxiliary-based approach. This methodology involves the highly stereoselective formation of P-chiral oxazolidinones, which can then undergo displacement with various Grignard reagents to yield the desired phosphine oxides with excellent enantiomeric ratios (>98:2 er). nih.gov

Another approach involves the hydrogen-bond-donor catalyzed desymmetrization of phosphonic dichlorides with amines. This method can enantioselectively produce chlorophosphonamidate building blocks using a commercially available catalyst. These chlorophosphonamidates possess two leaving groups that can be displaced sequentially and stereospecifically, offering a versatile route to a diverse array of P-stereogenic compounds. harvard.edu While not explicitly detailing the synthesis of this compound, these methods provide a clear blueprint for its enantioselective preparation.

The general synthetic approach to P-chiral phosphonamidates can be summarized as follows:

StepDescriptionKey Reagents/Conditions
1Preparation of a suitable phosphonic dichloride or related precursor.PCl₅, SOCl₂, etc.
2Stereoselective reaction with a chiral auxiliary or catalyst and an amine.Chiral diols, amino alcohols, or chiral catalysts.
3Nucleophilic displacement of the remaining chlorine or auxiliary with a nucleophile (e.g., phenoxide).Phenol, sodium phenoxide.
4Further functionalization or deprotection as needed.Varies depending on the target ligand.

Applications in Enantioselective Transformations (e.g., Aldol (B89426) Additions, Allylation Reactions) via Lewis Base Catalysis

While direct applications of this compound as a primary Lewis base catalyst in aldol or allylation reactions are not extensively documented, the closely related phosphoramides have been successfully employed in this capacity. Chiral phosphoramides can act as potent Lewis bases to activate Lewis acids, such as SiCl₄, to create a chiral catalytic species in situ. This system has proven effective in the catalytic, enantioselective aldol addition of silyl (B83357) ketene (B1206846) acetals to a range of aldehydes, including conjugated and non-conjugated systems. The high levels of regio-, anti-diastereo-, and enantioselectivity observed are rationalized by an open transition state model where steric interactions between the silyl cation complex and the nucleophile are minimized.

Similarly, chiral Lewis bases have been shown to catalyze the enantioselective allylation of various substrates. Although specific examples using this compound are scarce, the underlying principle of Lewis base catalysis by a chiral phosphorus compound suggests its potential in this domain. The development of such applications remains an active area of research.

Role of this compound as Phosphorylating Reagents and Building Blocks

This compound and its activated derivatives, such as the corresponding phosphonochloridates, are valuable reagents for introducing the phosphonamidate linkage into complex molecules. This functionality is particularly important in the synthesis of modified peptides and prodrugs.

Phosphonamidates in the Synthesis of Phosphonopeptides and Phosphoantigen Prodrug Analogs (focus on synthetic methodology and chemical transformations)

Phosphonopeptides, where a peptide bond is replaced by a phosphonamidate linkage, are of significant interest as enzyme inhibitors and therapeutic agents. The synthesis of these molecules often relies on the formation of the phosphonamidate bond through the reaction of a phosphonochloridate with an amino group of an amino acid or peptide. Phenyl phosphonochloridates, derived from this compound, are key intermediates in this process.

The general synthetic route involves the following steps:

Activation of the Phosphonate (B1237965): The phenyl p-phenylphosphonate is converted to the more reactive phenyl phosphonochloridate using reagents like oxalyl chloride or thionyl chloride.

Coupling: The resulting phosphonochloridate is then reacted with the amino group of a protected amino acid or peptide to form the desired phosphonamidate linkage.

This methodology has been successfully applied to the synthesis of various phosphonopeptide analogs.

Furthermore, phosphonamidates play a crucial role in the design of phosphoantigen prodrugs. Phosphoantigens are potent activators of specific T-cells and hold promise for cancer immunotherapy. However, their high polarity often limits their cell permeability. To overcome this, prodrug strategies are employed, where the charged phosphonate group is masked with lipophilic moieties that can be cleaved intracellularly to release the active phosphoantigen.

Aryl phosphonamidates, including those derived from this compound, are a class of prodrugs that have shown considerable promise. researchgate.net For example, phosphonodiamidate prodrugs of the phosphoantigen (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) have been synthesized and evaluated. nih.govrsc.org These prodrugs exhibit enhanced cellular uptake and potent activation of Vγ9/Vδ2 T cells. nih.govrsc.org

The synthesis of these prodrugs often involves the reaction of a phosphonic acid with an amine in the presence of a coupling agent, or the reaction of a phosphonochloridate with an amine. The phenyl group in a phenyl phosphonamidate prodrug can be beneficial for stability and can be substituted to fine-tune the properties of the prodrug. researchgate.net

Table of Phosphoantigen Prodrug Analogs and their Activity:

Prodrug MoietyParent CompoundReported Biological ActivityReference
PivaloyloxymethylPhosphoantigenPotent stimulation of Vγ9Vδ2 T cells nih.gov
Aryl phosphonamidatePhosphonate BTN3A1 ligandLow nanomolar to high picomolar potency researchgate.net
PhosphonodiamidateMethylene/difluoromethylene monophosphonate of HMBPPEfficient Vγ9/Vδ2 T cell-mediated eradication of bladder cancer cells nih.govrsc.org

Utility in Peptide and Protein Functionalization via Staudinger Reactions in Chemical Conjugation

The Staudinger ligation is a powerful chemoselective reaction for the formation of an amide bond between a phosphine-containing fragment and an azide (B81097). This reaction has been widely used in chemical biology for peptide and protein synthesis and modification. While the classic Staudinger ligation involves a phosphinothioester, variations of this chemistry can be envisaged using phosphonamidate-related structures.

The core of the Staudinger ligation is the reaction of a phosphine with an azide to form an aza-ylide intermediate, which then rearranges to form an amide bond and a phosphine oxide byproduct. A "traceless" version of this reaction, where no atoms from the phosphine reagent remain in the final product, is particularly desirable. nih.govorganic-chemistry.orgcapes.gov.br

While not a direct application of pre-formed this compound, the phosphonamidate core is structurally related to the intermediates and products of phosphine-mediated ligations. The development of novel phosphine reagents for Staudinger-type reactions is an active area of research, and the stability and reactivity of the phosphonamidate moiety could be exploited in the design of new ligation strategies for peptide and protein functionalization. For instance, phosphine-mediated bioconjugation has been used for the synthesis of aminoacyl- and peptidyl-dinucleotides. nih.gov

Development of Novel Synthetic Methodologies Utilizing this compound

The utility of this compound extends beyond its direct application as a ligand or phosphorylating agent. Its chemical properties have inspired the development of new synthetic methodologies.

For example, the efficient synthesis of phosphonodiamidate prodrugs of phosphoantigens represents a novel synthetic strategy for improving the drug-like properties of these important biomolecules. nih.govrsc.org The methodology developed for the synthesis of these prodrugs, which involves the careful construction of the phosphonodiamidate core, provides a valuable new tool for medicinal chemists.

Furthermore, the exploration of P-chiral phosphonamidates as potential chiral ligands, although still in its early stages, is driving the development of new enantioselective synthetic methods. The insights gained from studying the synthesis and reactivity of these compounds will undoubtedly lead to new catalytic systems with unique reactivity and selectivity.

The synthesis of phosphonopeptides via phosphonamidate bond formation is another area where novel methodologies have been developed. The need for mild and efficient methods for constructing these linkages has led to the exploration of various coupling reagents and synthetic strategies, expanding the toolbox of peptide chemists.

In essence, the chemical versatility of this compound makes it a valuable platform for chemical innovation, leading to the development of new synthetic methods with broad applications in organic synthesis, medicinal chemistry, and chemical biology.

Green Chemistry Approaches to Phosphonamidate Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies for a wide range of chemical compounds, including phosphonamidates. The focus is on creating processes that are more environmentally benign, utilizing safer solvents, reducing waste, and improving energy efficiency. While specific research on green synthetic routes for this compound is not extensively documented, the broader field of phosphonamidate and phosphonate synthesis offers insights into potential sustainable approaches.

One of the key areas of development in green phosphorus chemistry is the use of safer and more efficient catalysts. For instance, the synthesis of various organophosphorus compounds often relies on phosphorus trichloride (B1173362), a highly reactive and hazardous substance. Green approaches aim to replace such hazardous starting materials with safer alternatives.

Another significant aspect of green chemistry in this context is the reduction of solvent use or the replacement of traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids. Solvent-free reaction conditions are also a major goal.

The following table summarizes potential green chemistry strategies that could be applied to the synthesis of phosphonamidates, based on advancements in the broader field of organophosphorus chemistry.

Green Chemistry PrincipleApplication in Phosphonamidate SynthesisPotential Benefits
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.Reduction of waste, more efficient use of resources.
Use of Safer Chemicals Replacing hazardous reagents like phosphorus trichloride with less toxic alternatives.Improved safety for researchers and reduced environmental impact.
Energy Efficiency Utilizing catalytic methods that proceed at ambient temperature and pressure. Microwave-assisted synthesis can also reduce reaction times and energy consumption.Lower energy costs and reduced carbon footprint.
Waste Prevention Developing catalytic and recyclable systems to minimize the formation of by-products.Less environmental pollution and reduced disposal costs.
Safer Solvents and Auxiliaries Employing water, ionic liquids, or solvent-free conditions for the synthesis.Reduced exposure to volatile organic compounds and easier product separation.

While the direct application of these principles to the industrial-scale synthesis of this compound requires further investigation, the trends in green organophosphorus chemistry suggest a promising future for more sustainable production methods.

Multicomponent Reactions and Domino Processes Involving this compound Precursors

Multicomponent reactions (MCRs) and domino processes are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly desirable from a green chemistry perspective as they often reduce the number of synthetic steps, minimize waste, and save time and resources.

The involvement of phosphorus-containing compounds in MCRs has led to the development of novel and efficient routes to a variety of heterocyclic and acyclic structures with potential biological activity. While specific examples detailing the direct use of this compound as a reactant in MCRs are scarce in the current literature, its precursors, such as phenylphosphonic dichloride, are known to participate in reactions that could be classified as multicomponent or lead to domino sequences.

For instance, the reaction of a phosphonic dichloride with a mixture of an amine and a hydroxyl-containing compound could be considered a one-pot, three-component synthesis of a phosphonamidate ester. The high reactivity of the P-Cl bonds allows for sequential nucleophilic substitution, first by the amine to form a phosphonamidic chloride intermediate, followed by reaction with the alcohol.

The table below outlines a hypothetical multicomponent reaction involving a precursor to this compound to illustrate the potential of this approach.

Reactant 1Reactant 2Reactant 3Product TypePotential Advantages
Phenylphosphonic dichlorideAnilinep-CresolPhenyl p-tolyl phenylphosphonamidateHigh step economy, rapid assembly of complex structure.
Phenylphosphonic dichloridep-PhenylenediaminePhenol (2 equiv.)Bis(phenyl p-phenoxyphosphonamidate)Synthesis of symmetrical molecules in a single step.

Domino processes, where a single synthetic operation triggers a cascade of subsequent bond-forming events, represent another efficient strategy. A potential domino reaction involving a this compound precursor could involve an initial phosphorylation event followed by an intramolecular cyclization or rearrangement, leading to complex molecular architectures.

Further research into the development of novel multicomponent and domino reactions specifically designed around this compound and its derivatives could open up new avenues for the efficient and sustainable synthesis of valuable organophosphorus compounds.

Interactions of Phenyl P Phenylphosphonamidate in Chemical Biology Research Mechanism Focused

Phosphonamidates as Probes for Enzyme Mechanism Studies

Phosphonamidates, due to their unique electronic and structural properties, serve as valuable tools for elucidating enzyme mechanisms. Their tetrahedral phosphorus center can mimic the transition state of substrate hydrolysis, making them effective probes for a variety of enzymes.

Investigating Inhibition Mechanisms of Serine Proteases and Carbonic Anhydrases

Serine Proteases: Aryl phosphonamidates are recognized as potent irreversible inhibitors of serine proteases. nih.govresearchgate.net The mechanism of inhibition involves the phosphonamidate acting as a transition-state analog for the hydrolysis of a peptide bond. acs.orgnih.gov The active site of a serine protease contains a catalytic triad, typically composed of serine, histidine, and aspartate residues. researchgate.net The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the substrate's scissile bond.

In the case of a phosphonamidate inhibitor like Phenyl p-phenylphosphonamidate, the electrophilic phosphorus atom is attacked by the catalytic serine's hydroxyl group. researchgate.net This results in the formation of a stable, covalent phosphonyl-enzyme complex, effectively inactivating the enzyme. researchgate.net The p-phenylphenoxy group would act as a leaving group in this process. The stability of this covalent adduct is a key feature of its inhibitory action. While specific kinetic data for this compound is not available, the general mechanism for diaryl phosphonate (B1237965) esters suggests it would be an effective inhibitor. researchgate.net

Carbonic Anhydrases: Carbonic anhydrases are metalloenzymes that contain a zinc ion in their active site, crucial for their catalytic activity of reversibly hydrating carbon dioxide. nih.govnih.gov Inhibition of carbonic anhydrases typically involves molecules that can coordinate with this zinc ion. nih.govnih.gov Common inhibitors include sulfonamides and their isosteres. nih.govnih.gov While there is extensive research on various inhibitors of carbonic anhydrase, including some containing phenyl groups, specific studies on the inhibitory activity of this compound against this class of enzymes are not prominent in the literature. Hypothetically, the phosphonamidate moiety could potentially interact with the active site zinc, but this remains to be experimentally verified.

Design of Transition State Analogues and Mechanistic Interrogators for Enzyme Active Sites

The design of transition-state analogues is a powerful strategy for developing potent and specific enzyme inhibitors. nih.gov Phosphonamidates are excellent candidates for this purpose, particularly for proteases, because their tetrahedral geometry closely resembles the trigonal bipyramidal transition state of peptide bond hydrolysis. acs.orgnih.govgoogle.com

In the context of this compound, the central phosphorus atom is analogous to the carbonyl carbon of a peptide substrate in its transition state. The p-phenylphenoxy and the amino groups attached to the phosphorus mimic the leaving group and the N-terminal portion of a cleavable peptide, respectively. By studying how enzymes interact with such stable mimics, researchers can gain detailed insights into the geometry and electronic environment of the enzyme's active site during catalysis. The specific stereochemistry at the phosphorus center of a phosphonamidate can also be varied to probe its influence on binding and inhibition, providing further details about the enzyme's recognition requirements. researchgate.net

Phosphonamidate-Based Compounds as Butyrophilin Ligands: Mechanistic Insights

Recent research has highlighted the role of phosphonamidate-containing molecules as ligands for butyrophilins, a family of transmembrane proteins involved in immune regulation. researchgate.netnih.govnih.gov Specifically, they can act as prodrugs of phosphoantigens that stimulate Vγ9Vδ2 T cells through their interaction with Butyrophilin 3A1 (BTN3A1). nih.govfrontiersin.org

Structure-Activity Relationship Studies (SAR) in Ligand Design (focus on chemical structural features influencing activity)

Structure-activity relationship (SAR) studies on aryl phosphonamidate prodrugs of butyrophilin ligands have provided valuable insights into the chemical features that govern their biological activity. nih.govacs.orgnih.gov These studies have systematically modified the aryl ester and the amino acid components of the phosphonamidate to optimize potency and plasma stability. nih.gov

Key findings from these studies indicate that the nature of the aryl group significantly influences the compound's activity. For instance, modifications to the phenyl ring can impact the compound's stability and its ability to be hydrolyzed within the target cell to release the active phosphonate. While direct SAR data for a p-phenylphenyl group is not explicitly detailed, the general principles suggest that its size and electronic properties would play a crucial role in both cell permeability and the rate of intracellular activation.

Interactive Table: Structure-Activity Relationship of Aryl Phosphonamidate Butyrophilin Ligands

Compound ModificationEffect on Activity/StabilityReference
Variation of the aryl ester (e.g., phenyl, naphthyl)Can significantly impact the potency of Vγ9Vδ2 T cell stimulation. nih.govnih.gov
Amino acid ester variationDifferent amino acids (e.g., glycine, alanine) and their stereochemistry affect the efficiency of the prodrug. researchgate.net
Introduction of substituents on the aryl ringCan modulate plasma stability and cellular potency. nih.gov
Diene modifications to the phosphoantigen scaffoldCan result in compounds with mid-nanomolar potency for T cell activation. nih.gov

These studies collectively demonstrate that the aryl phosphonamidate scaffold is a highly tunable platform for developing potent and stable butyrophilin ligands. nih.gov

Understanding Ligand-Protein Binding Modes via X-ray Crystallography (e.g., Carbonic Anhydrases)

X-ray crystallography is a powerful technique for visualizing the three-dimensional structure of ligand-protein complexes at atomic resolution, providing invaluable insights into binding modes and mechanisms of action. nih.govnih.govrsc.org

Carbonic Anhydrases: For carbonic anhydrases, X-ray crystallography has been instrumental in understanding how various inhibitors, such as sulfonamides and boronic acids, interact with the active site zinc ion and surrounding amino acid residues. nih.govnih.govrsc.org These studies have guided the structure-based design of new and more selective inhibitors. rsc.org Although crystallographic data for this compound in complex with carbonic anhydrase is not available, the established methodologies could be applied to determine its binding mode if it is found to be an inhibitor.

Butyrophilins: The binding of phosphoantigen ligands to the intracellular B30.2 domain of BTN3A1 has been investigated through a combination of techniques, including mutagenesis and molecular docking. nih.govfigshare.com These studies have identified a positively charged binding pocket and key amino acid residues, such as H381, that are critical for ligand interaction. nih.gov While direct X-ray crystal structures of phosphonamidate ligands like this compound bound to BTN3A1 are not yet reported, the existing models provide a framework for understanding how these molecules likely interact with the receptor. The aryl portion of the phosphonamidate is expected to influence the compound's approach and orientation within the binding site, though it is the phosphonate headgroup that is anticipated to make the key interactions with the positively charged residues of the B30.2 domain.

Future Perspectives and Emerging Research Avenues for Phenyl P Phenylphosphonamidate Chemistry

Development of Next-Generation Stereoselective Synthetic Methods for Complex Phenyl p-phenylphosphonamidate Architectures

The synthesis of structurally complex molecules with precise three-dimensional arrangements is a cornerstone of modern organic chemistry. For phenyl p-phenylphosphonamidates, the phosphorus atom can be a stereogenic center, leading to the existence of enantiomers that may exhibit different biological activities or material properties. Consequently, the development of stereoselective synthetic methods is of paramount importance.

Future research in this area is directed towards the creation of catalytic asymmetric methods that can efficiently generate enantioenriched phenyl p-phenylphosphonamidates. tandfonline.comresearchgate.net Current strategies often rely on the use of chiral auxiliaries or resolution of racemic mixtures, which can be inefficient. The development of novel chiral catalysts, including organocatalysts and transition metal complexes, is a key focus. For instance, hydrogen-bond-donor catalysis has shown promise in the enantioselective synthesis of chlorophosphonamidate building blocks, which can then be converted to a variety of P-stereogenic compounds. vub.be

Moreover, researchers are exploring palladium-catalyzed asymmetric cyclization reactions to construct complex, P-chiral biaryl phosphonate (B1237965) structures, a strategy that could be adapted for the synthesis of intricate this compound architectures. nih.gov The ability to synthesize P-stereogenic phosphindane oxides, which are complex bicyclic systems, further highlights the progress in creating sophisticated phosphorus-containing scaffolds. nih.gov These next-generation methods will enable the synthesis of a diverse range of complex this compound architectures with high enantiopurity, paving the way for their use in stereospecific applications.

Table 1: Comparison of Asymmetric Synthesis Methods for P-Chiral Phosphorus Compounds

MethodCatalyst/ReagentKey FeaturePotential for this compound Synthesis
Chiral Auxiliary-Assisted SynthesisChiral alcohols or aminesCovalent attachment of a chiral group to guide stereoselective reactions.Applicable but may require additional synthetic steps for auxiliary removal.
Hydrogen-Bond-Donor CatalysisChiral thiourea (B124793) or squaramide catalystsNon-covalent interactions to control the stereochemical outcome.Demonstrated for the synthesis of chlorophosphonamidate precursors. vub.be
Transition Metal CatalysisChiral phosphine (B1218219) ligands with Pd, Rh, etc.Enantioselective bond formation, such as C-P or P-N bond formation.Promising for the synthesis of complex cyclic and acyclic structures. nih.govnih.gov
BiocatalysisEnzymes (e.g., kinases, lipases)High stereoselectivity under mild reaction conditions.Potential for green and efficient synthesis, though enzyme scope may be limited.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations of the P-N Bond

The phosphorus-nitrogen (P-N) bond is the defining feature of phenyl p-phenylphosphonamidates, and its reactivity is a key area of ongoing investigation. Understanding and controlling the cleavage and formation of this bond is crucial for both synthetic applications and for predicting the stability and degradation pathways of these compounds.

The hydrolytic stability of the P-N bond is a significant characteristic, with its susceptibility to cleavage being highly dependent on the pH of the surrounding medium. In acidic aqueous solutions, the P-N bond is prone to cleavage, while under alkaline conditions, cleavage of the P-O bond is often favored. tandfonline.comresearchgate.net This pH-dependent reactivity can be exploited in the design of prodrugs or materials that release their active components under specific physiological conditions. The presence of neighboring functional groups can also influence the reaction mechanism, for example, through intramolecular catalysis. researchgate.net

Beyond hydrolysis, researchers are actively exploring novel transformations of the P-N bond. For instance, H-phosphonamidate derivatives can be activated by acidic activators, leading to the cleavage of the P-N bond and the formation of new internucleotidic linkages. In this transformation, the amino group functions as a leaving group, demonstrating a controlled and synthetically useful reaction of the P-N bond. vub.be The broader field of organophosphorus chemistry continues to uncover unprecedented transformations, such as enzyme-catalyzed C-C bond cleavage in phosphonate-containing substrates, which inspires the search for novel reactivity in phosphonamidates. nih.gov

Expansion of this compound Utility in Advanced Materials Science and Chemical Tool Development

The unique properties of the this compound scaffold are being increasingly harnessed in the development of advanced materials and sophisticated chemical tools. The presence of both phosphorus and nitrogen atoms, along with the versatile phenyl groups, allows for a wide range of applications.

In materials science, a significant emerging application is the development of poly(phosphoramidate)s (PPAs) . These are polymers that incorporate phosphonamidate moieties in their side chains. The hydrolytically labile P-N bond in these polymers presents an opportunity to create degradable materials with tunable degradation rates. tandfonline.com Such materials could find use in biomedical applications, such as temporary implants or drug delivery systems, as well as in environmentally friendly plastics. Furthermore, phosphonamidates, along with other organophosphorus compounds, have been investigated as effective flame retardants for a variety of polymers. The synergistic effect of phosphorus and nitrogen atoms can enhance the flame retardancy of materials by promoting char formation and acting in both the gas and condensed phases. vub.benih.govnih.gov

Drawing inspiration from the well-established use of phosphonates for the surface modification of metal oxides and other materials, there is potential to explore phenyl p-phenylphosphonamidates for similar purposes. youtube.com The strong binding affinity of phosphonate groups to surfaces is a key advantage, and phosphonamidates may offer different surface properties, reactivity, or binding characteristics.

In the realm of chemical biology, specifically designed phosphonamidate derivatives are being explored as chemical probes to investigate biological processes. Their structural similarity to natural phosphates allows them to act as mimics and interact with biological targets. Related structures have been developed as prodrugs, where the lability of the P-N bond can be tuned for controlled release of a therapeutic agent. bohrium.comnih.gov

Table 2: Potential Applications of Phenyl p-phenylphosphonamidates

Application AreaSpecific UseKey Property
Materials ScienceDegradable PolymersHydrolytically labile P-N bond. tandfonline.com
Flame RetardantsSynergistic effect of phosphorus and nitrogen. vub.benih.govnih.gov
Surface ModificationPotential for strong surface binding. youtube.com
Chemical BiologyChemical ProbesMimicry of natural phosphates.
ProdrugsTunable cleavage of the P-N bond for drug release. bohrium.comnih.gov

Advanced Computational Modeling for Predictive Phosphonamidate Design and Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern chemical research, and its application to this compound chemistry is set to accelerate discovery and innovation. Advanced computational modeling offers the potential to predict the properties of new phosphonamidate derivatives and to gain a deep understanding of their reaction mechanisms.

Density Functional Theory (DFT) is a powerful quantum mechanical method that is increasingly being used to study the reactivity of phosphonates and related compounds. researchgate.netvub.be DFT calculations can be employed to map out the energy landscape of a reaction, identifying transition states and intermediates. This allows for a detailed mechanistic understanding of phosphonamidate transformations, such as the factors influencing the stereoselectivity of a reaction or the reasons for the observed reactivity of the P-N bond. bohrium.comnih.gov

Furthermore, computational models are being developed to predict the properties of new molecules before they are synthesized in the laboratory. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can correlate the structural features of a molecule with its physical, chemical, or biological properties. For example, a QSPR model has been developed to predict the toxicity of phosphonate derivatives based on calculated quantum chemical descriptors. nih.gov Such predictive models can guide the design of new phenyl p-phenylphosphonamidates with desired characteristics, such as enhanced biological activity or reduced toxicity. nih.gov

Looking ahead, the integration of more advanced computational techniques, such as Free Energy Perturbation (FEP) and machine learning , will enable the de novo design of phosphonamidates with highly specific functions. youtube.com These methods can be used to accurately predict the binding affinities of phosphonamidates to biological targets, such as enzymes or receptors, and to optimize their stability and other properties. The synergy between computational modeling and experimental validation will be a key driver of future research in this field, allowing for a more rational and efficient approach to the design and discovery of novel this compound-based molecules.

Q & A

Basic: What are the established protocols for synthesizing phenyl p-phenylphosphonamidate in academic research?

Methodological Answer:
Synthesis typically involves phosphorus fluoride exchange (PFEx) click chemistry, as demonstrated in phosphoramidate production protocols. Key steps include:

  • Reagent Preparation : Use stoichiometric ratios of phenylphosphonic acid derivatives and amines under anhydrous conditions.
  • Reaction Sequence : Add aromatic alcohols (e.g., nitrophenol) first, followed by secondary alcohols and amines, as reagent order impacts product purity (e.g., arylphosphoramidate synthesis in ).
  • Purification : Employ column chromatography or recrystallization for isolation .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Spectroscopy : Use 31P^{31}\text{P} NMR to confirm phosphorus bonding environments (e.g., shifts between +10–20 ppm for phosphonamidates). IR spectroscopy identifies P=O (~1250 cm1^{-1}) and P-N (~950 cm1^{-1}) stretches.
  • Chromatography : Reverse-phase HPLC or GC on 5% phenyl columns (e.g., DB-5) with MS detection for purity assessment .

Advanced: How can reaction conditions be optimized to improve this compound synthesis yields?

Methodological Answer:

  • Temperature Control : Maintain 0–5°C during amine addition to minimize side reactions.
  • Catalyst Screening : Test Lewis acids (e.g., AlCl3_3) to accelerate phosphorylation.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for better reagent solubility.
  • Reagent Order : Prioritize aromatic alcohol addition before amines, as shown in phosphoramidate synthesis .

Advanced: How should researchers resolve contradictions in spectroscopic data across studies?

Methodological Answer:

  • Cross-Validation : Compare data with standardized references (e.g., NIST Chemistry WebBook for 31P^{31}\text{P} NMR shifts).
  • Systematic Review : Apply PRISMA guidelines to assess study quality, including sample preparation and instrument calibration discrepancies .

Basic: What precautions ensure reproducibility in handling this compound?

Methodological Answer:

  • Storage : Store at –20°C in anhydrous conditions to prevent hydrolysis.
  • Sample Prep : Avoid cross-contamination by using fresh pipette tips and sealing plates during incubations.
  • Mixing : Prevent bubble formation during reagent reconstitution .

Advanced: How can computational modeling predict this compound reactivity?

Methodological Answer:

  • DFT Calculations : Model transition states to predict regioselectivity in phosphorylation reactions.
  • Validation : Cross-check computed 31P^{31}\text{P} NMR shifts with experimental data from public databases (e.g., NIST) .

Advanced: What methodologies assess this compound stability under varying conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Expose samples to UV light, varied pH (2–12), and temperatures (25–60°C).
  • Kinetic Analysis : Monitor degradation via HPLC peak area reduction over time. Reference stability protocols from phosphoassay kits .

Basic: How to differentiate this compound from similar phosphonamidates?

Methodological Answer:

  • Chromatographic Retention : Compare retention times on phenyl-based GC columns (e.g., DB-5) against analogs.
  • Spectroscopic Signatures : Identify unique 1H^{1}\text{H} NMR aromatic splitting patterns or IR P-N bond vibrations .

Advanced: What experimental designs study catalytic mechanisms involving this compound?

Methodological Answer:

  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled reagents to track oxygen transfer in hydrolysis.
  • In-Situ Monitoring : Employ real-time 31P^{31}\text{P} NMR to observe intermediate formation .

Advanced: How to conduct meta-analyses of conflicting biological activity data?

Methodological Answer:

  • PRISMA Framework : Systematically exclude low-quality studies (e.g., lacking controls).
  • Heterogeneity Analysis : Use Cochrane Review tools to evaluate experimental variables (e.g., cell lines, dosage) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.